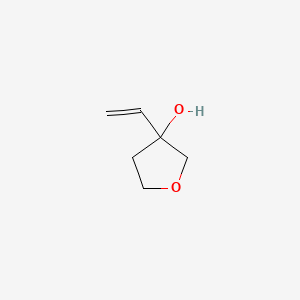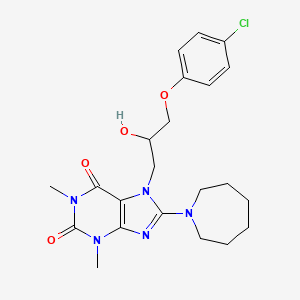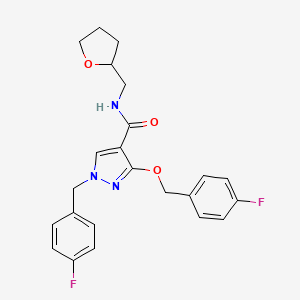
4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of pyrazine carboxamide derivatives, such as “this compound”, involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Aplicaciones Científicas De Investigación
Condensation and Reaction Behavior
The compound 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been explored for its reactivity in various chemical contexts. For instance, the interaction between 1,2-bishydroxylamines and 1,2-dicarbonyl compounds, including derivatives similar to the target compound, resulted in the formation of 2,3-dihydropyrazine-1,4-dioxides. These compounds exhibit a propensity to react with O- and N-nucleophiles, leading to the formation of condensed pyrazines when interacted with specific reagents like o-phenylenediamine, phenylhydrazine, and tert-butylamine (Mazhukin, Tikhonov, Volodarskii & Konovalova, 1993).
Structural and Molecular Analysis
The compound's structural and molecular properties have been a subject of study. A specific quinoxaline derivative underwent synthesis and its structure was confirmed through crystallographic techniques. The crystal system, space group, and unit cell constants were meticulously determined. Additionally, DFT calculations were performed to understand the molecular orbitals, and the compound's structure was further analyzed through Hirshfeld surface studies and energy frameworks. These studies are not only crucial for understanding the compound's inherent characteristics but also for exploring its potential applications in fields like pharmaceuticals and materials science (Abad et al., 2021).
Catalytic and Synthetic Applications
The compound is also noteworthy in the context of catalytic and synthetic chemistry. A protocol was established for the synthesis of highly functionalized N-pyrrolylbenzimidazol-2-ones, involving the rearrangement of variously substituted quinoxalin-2(1H)-ones. This process underscores the compound's utility in facilitating novel ring formations and contributing to the synthesis of complex organic structures, which are of significant interest in pharmaceutical and synthetic organic chemistry (Mamedov et al., 2014).
Multifunctional Behavior in Chemical Sensing and Interactions
The compound's derivatives demonstrate multifunctional behavior with applications in chemical sensing, halochromism, and aggregation-induced emission. These characteristics are crucial for developing novel materials with specific sensing capabilities and for studying molecular interactions. The study of such compounds offers insights into their potential utility in various industrial and research applications, particularly in the development of sensors and materials with unique optical properties (Santhiya, Sen, Natarajan & Murugesapandian, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGOTDTFFATSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)


![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)



![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)